3-Bromo-5-methoxypyridin-2-amine

Descripción

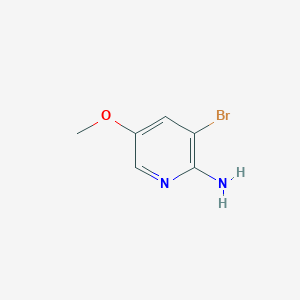

Chemical Name: 3-Bromo-5-methoxypyridin-2-amine

CAS RN: 1379325-16-2

Molecular Formula: C₆H₇BrN₂O

Molecular Weight: 203.04 g/mol

Structure: A pyridine derivative with bromine at position 3, methoxy (-OCH₃) at position 5, and an amine (-NH₂) at position 2 (see Figure 1).

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity stems from the electron-withdrawing bromine and electron-donating methoxy group, which modulate the pyridine ring’s electronic properties. The amine group facilitates cross-coupling reactions, azo-bond formation, and hydrogen bonding in crystal structures .

Propiedades

IUPAC Name |

3-bromo-5-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOQBLKXTMMFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 5-methoxypyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-methoxypyridin-2-amine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-methoxypyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

3-Bromo-5-methoxypyridin-2-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science:

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methoxypyridin-2-amine in biological systems involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The bromine and methoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Positional Isomers

2.1.1. 5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5)

- Structure : Bromine at position 5, methoxy at 3, amine at 2.

- Molecular Formula : C₆H₇BrN₂O (same as target compound).

- Key Differences : The swapped positions of bromine and methoxy alter electronic distribution. The meta-positioned bromine (relative to the amine) may reduce steric hindrance in coupling reactions compared to the target compound’s bromine at position 3 .

- Applications : Used in Suzuki-Miyaura couplings for antitumor agent synthesis .

2.1.2. 2-Bromo-5-methoxypyridin-3-amine (CAS 33631-09-3)

- Structure : Bromine at position 2, methoxy at 5, amine at 3.

- Similarity Score : 0.90 (high structural overlap) .

- Key Differences : The amine’s position (3 vs. 2) impacts hydrogen-bonding patterns and solubility. This isomer is less commonly used in medicinal chemistry due to reduced stability under acidic conditions .

2.2. Halogen-Substituted Analogs

2.2.1. 3-Bromo-5-chloropyridin-2-amine (CAS 26163-03-1)

- Structure : Chlorine replaces methoxy at position 4.

- Molecular Formula : C₅H₄BrClN₂.

- Key Differences : The chloro group increases electrophilicity at position 5, enhancing reactivity in nucleophilic substitutions. However, it reduces solubility in polar solvents compared to methoxy-substituted analogs .

- Applications : Intermediate in herbicide synthesis .

2.2.2. 5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)

- Structure : Bromine at position 5, chlorine at 6, amine at 2.

- Similarity Score : 0.85 .

- Key Differences : The adjacent halogens (5-Br, 6-Cl) create a sterically crowded environment, limiting use in sterically sensitive reactions like Buchwald-Hartwig amination .

2.3. Functional Group Variants

2.3.1. 3-Bromo-5-methoxypyridine (CAS 50720-12-2)

- Structure : Lacks the amine group at position 2.

- Molecular Formula: C₆H₆BrNO.

- Key Differences : The absence of the amine group eliminates hydrogen-bonding capacity, reducing its utility in coordination chemistry. However, it is cheaper and more stable under basic conditions .

2.3.2. 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

- Structure : Adds a trifluoromethyl (-CF₃) group at position 5.

- Molecular Formula : C₆H₃BrClF₃N₂.

- Key Differences : The -CF₃ group enhances lipophilicity, making this compound suitable for blood-brain barrier penetration in CNS drug development .

Comparative Data Table

Actividad Biológica

3-Bromo-5-methoxypyridin-2-amine is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the 3-position, a methoxy group at the 5-position, and an amino group at the 2-position of the pyridine ring. Its molecular formula is CHBrNO, with a molecular weight of 188.02 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Pharmacological Potential

Research indicates that 3-Bromo-5-methoxypyridin-2-amine exhibits notable biological activity , particularly in pharmacology. The compound has been investigated for various therapeutic applications, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess properties that inhibit tumor cell proliferation.

- Enzyme Inhibition : It has been explored as a potential enzyme inhibitor, which could be critical in developing treatments for diseases where enzyme activity is dysregulated.

- Neuroprotective Effects : Some findings indicate potential neuroprotective properties, making it a candidate for further research in neurological disorders.

The biological activity of 3-Bromo-5-methoxypyridin-2-amine can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine and methoxy groups influences its binding affinity and selectivity towards specific receptors and enzymes.

Synthesis and Characterization

The synthesis of 3-Bromo-5-methoxypyridin-2-amine can be achieved through several methods, including palladium-catalyzed reactions. The following table summarizes some key synthesis methods:

| Method | Description | Yield |

|---|---|---|

| Suzuki Coupling | Utilizes arylboronic acids to form new C–C bonds | Moderate to good |

| Copper-Catalyzed Amination | Selective amination at C-5 position | High yield |

Case Studies

- Anti-Thrombolytic Activity : In studies involving related pyridine derivatives, compounds similar to 3-Bromo-5-methoxypyridin-2-amine exhibited varying degrees of anti-thrombolytic activity, indicating potential applications in cardiovascular diseases .

- Neurogenesis Studies : The compound's structural analogs have been used in neurogenesis research, where they demonstrated effects on cell proliferation and differentiation in vitro .

Comparative Analysis with Related Compounds

The biological activity of 3-Bromo-5-methoxypyridin-2-amine can be compared with other pyridine derivatives:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 5-Bromo-2-methoxypyridin-3-amine | CHBrNO | Bromine at position 5 |

| 4-Bromo-3-methoxypyridin-2-amine | CHBrNO | Bromine at position 4 |

| 3-Iodo-5-methoxypyridin-4-amine | CHI NO | Iodine instead of bromine |

These compounds exhibit varying biological activities due to their different substituents and positions on the pyridine ring, highlighting the unique properties of 3-Bromo-5-methoxypyridin-2-amine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.